molecular formula C12H14O3S B8428732 7-Methoxy-isothiochroman-3-carboxylic acid methyl ester

7-Methoxy-isothiochroman-3-carboxylic acid methyl ester

Cat. No. B8428732
M. Wt: 238.30 g/mol
InChI Key: ISQWERHUTGLIIT-UHFFFAOYSA-N
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Patent
US07872023B2

Procedure details

Triethylsilane (8.08 mmol, 0.94 g) was added to a solution of 7-methoxy-isothiochroman-4-one-3-carboxylic acid methyl ester (0.51 g, 2.02 mmol) in trifluoroacetic acid (15 mL) at room temperature under N2. The reaction was allowed to stir at room temperature for 2 h and was concentrated under reduced pressure. The resulting oil was dissolved in EtOAc (100 mL) and washed with sat. NaHCO3 (3×75 mL). The organic extracts were combined, dried (MgSO4) and concentrated to provide an oil. The oil was purified on silica using medium pressure chromatography (9:1 petroleum ether/EtOAc) to provide 7-methoxy-isothiochroman-3-carboxylic acid methyl ester (0.34 g, 70%) as a pale yellow oil. 1H-NMR (300 MHz, CDCl3) δ 3.14 (m, 2H), 3.58-3.63 (d, J=15 Hz, 1H), 3.73-3.86 (m, 8H), 6.70 (d, J=3 Hz, 1H), 6.75 (dd, J=3, 9 Hz, 1H), 7.10 (d, J=9 Hz, 1H).
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
7-methoxy-isothiochroman-4-one-3-carboxylic acid methyl ester
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([SiH](CC)CC)C.[CH3:8][O:9][C:10]([CH:12]1[C:21](=O)[C:20]2[C:15](=[CH:16][C:17]([O:23][CH3:24])=[CH:18][CH:19]=2)[CH2:14][S:13]1)=[O:11]>FC(F)(F)C(O)=O>[CH3:8][O:9][C:10]([CH:12]1[CH2:21][C:20]2[C:15](=[CH:16][C:17]([O:23][CH3:24])=[CH:18][CH:19]=2)[CH2:14][S:13]1)=[O:11]

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
7-methoxy-isothiochroman-4-one-3-carboxylic acid methyl ester
Quantity
0.51 g
Type
reactant
Smiles
COC(=O)C1SCC2=CC(=CC=C2C1=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in EtOAc (100 mL)
WASH
Type
WASH
Details
washed with sat. NaHCO3 (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide an oil
CUSTOM
Type
CUSTOM
Details
The oil was purified on silica using medium pressure chromatography (9:1 petroleum ether/EtOAc)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C1SCC2=CC(=CC=C2C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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